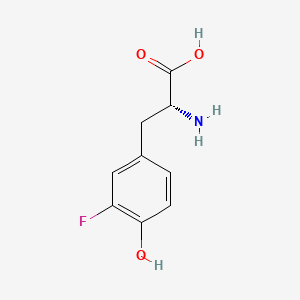

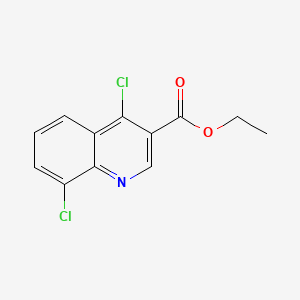

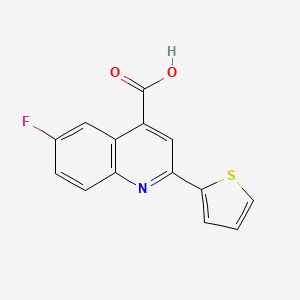

![molecular formula C11H12N2O2S B1299080 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 329712-85-8](/img/structure/B1299080.png)

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid" is a heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss various related thieno[2,3-b]pyridine derivatives, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives is a topic of interest in several studies. For instance, the oxidative trimerization of amino acids has been used to create 2,3,5-trisubstituted pyridines, which involves the conversion of linear biomass material into heterocycles . Another approach involves the acid-catalyzed reaction of 3-aminothiophene with aldehydes, leading to the formation of dithieno[3,2-b:2',3'-e]pyridines . Additionally, reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate or similar compounds have been used to synthesize various ethyl 4-amino-thieno[2,3-b]pyridine carboxylates .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal and molecular structure of certain derivatives, revealing details such as space groups and intramolecular hydrogen bonding . These studies provide valuable information on the molecular geometry and potential stereoisomerism in these compounds.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives undergo a variety of chemical reactions. For example, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield complex fused systems like pyrimido[2,1-a]isoindole diones . Other reactions include the formation of pyridothienopyrimidines and pyridothienotriazines from 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones when reacted with different reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, melting point, and reactivity. The thermal behavior of these compounds has been studied, and spectroscopic methods like FTIR, 1H, and 13C NMR have been used for their characterization . These analyses are crucial for understanding the behavior of these compounds under different conditions and for their potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is a key intermediate in the synthesis of diverse heterocyclic compounds. Research has demonstrated its utility in creating novel chemical structures through various reactions. For instance, it readily reacts with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to produce previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which further undergo nonselective heterocyclization reactions leading to a mix of heterocyclic products. This showcases the compound's versatility in synthesizing complex chemical structures, including those with potential biological activity as suggested by in silico analysis (Chigorina et al., 2019). Additionally, its derivatives have been utilized in generating functionalized thieno[2,3-b:4,5-b']dipyridines through Friedländer and related reactions, demonstrating its broad applicability in organic synthesis (El-Dean et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-4-5(2)7-8(12)9(11(14)15)16-10(7)13-6(4)3/h12H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANYWQKFHAKRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

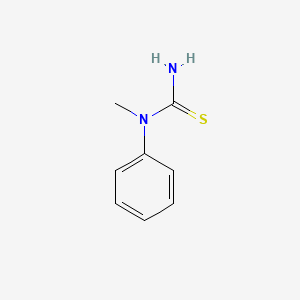

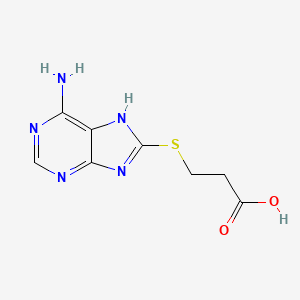

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)

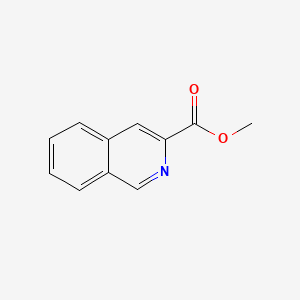

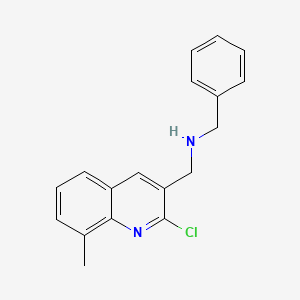

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

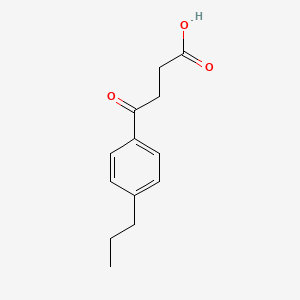

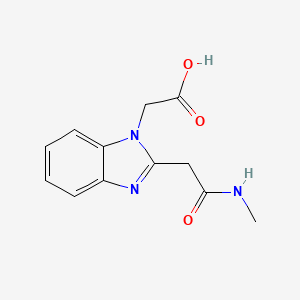

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)